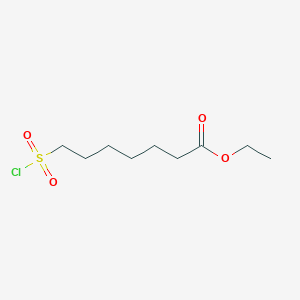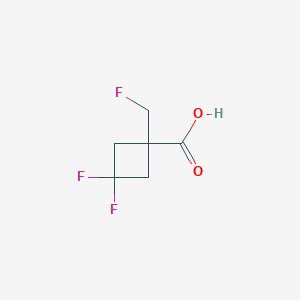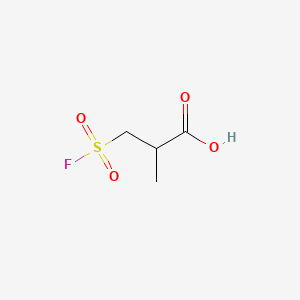
3-(Fluorosulfonyl)-2-methylpropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Fluorosulfonyl)-2-methylpropanoic acid is an organofluorine compound characterized by the presence of a fluorosulfonyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Fluorosulfonyl)-2-methylpropanoic acid typically involves the introduction of the fluorosulfonyl group into the propanoic acid structure. One common method is the direct fluorosulfonylation of aliphatic carboxylic acids using fluorosulfonyl radicals. This process can be achieved through photocatalytic reactions, where aliphatic carboxylic acid NHPI esters are subjected to photocatalytic conditions to yield the desired sulfonyl fluorides .
Industrial Production Methods
Industrial production of sulfonyl fluorides, including this compound, often involves the use of sulfuryl fluoride gas (SO2F2) or other solid reagents like FDIT and AISF as synthetic equivalents of electrophilic “FSO2+” synthons . These methods provide a concise and efficient approach for the large-scale production of sulfonyl fluorides.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Fluorosulfonyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamides.
Substitution: The fluorosulfonyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuryl fluoride gas, fluorosulfonyl radicals, and various nucleophiles. Reaction conditions often involve the use of photocatalysts, transition metal catalysts, and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions include sulfonic acids, sulfonamides, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-(Fluorosulfonyl)-2-methylpropanoic acid has found widespread applications in scientific research, including:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals due to its unique reactivity and stability.
Chemical Biology: It is employed in the study of biological processes and the development of bioactive molecules.
Materials Science: The compound is utilized in the design and synthesis of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(Fluorosulfonyl)-2-methylpropanoic acid involves its reactivity as an electrophilic warhead. The fluorosulfonyl group can react with various nucleophilic residues in proteins, such as serine, threonine, lysine, tyrosine, cysteine, and histidine . This reactivity allows the compound to modify target proteins covalently, making it useful in covalent enzyme inhibition, target identification, and validation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-(Fluorosulfonyl)-2-methylpropanoic acid include other sulfonyl fluorides, such as:
Sulfonyl Chlorides: These compounds are structurally similar but contain a chlorine atom instead of a fluorine atom.
Sulfonic Acids: These compounds have a sulfonic acid group instead of a sulfonyl fluoride group.
Sulfonamides: These compounds contain a sulfonamide group instead of a sulfonyl fluoride group.
Uniqueness
The uniqueness of this compound lies in its fluorosulfonyl group, which imparts distinct reactivity and stability compared to other sulfonyl derivatives. This makes it particularly valuable in applications requiring specific chemical properties and reactivity .
Propriétés
Formule moléculaire |
C4H7FO4S |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
3-fluorosulfonyl-2-methylpropanoic acid |
InChI |
InChI=1S/C4H7FO4S/c1-3(4(6)7)2-10(5,8)9/h3H,2H2,1H3,(H,6,7) |
Clé InChI |
DLDCFSMURQVMHX-UHFFFAOYSA-N |
SMILES canonique |
CC(CS(=O)(=O)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Chloromethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B13470718.png)
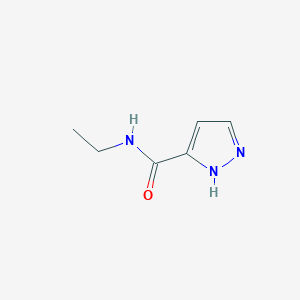

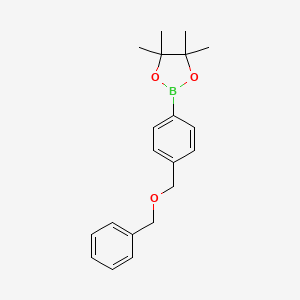
![Methyl 1-(tetramethyl-1,3,2-dioxaborolan-2-yl)spiro[2.5]octane-6-carboxylate](/img/structure/B13470740.png)
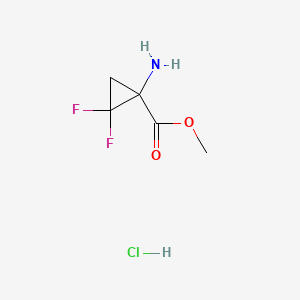

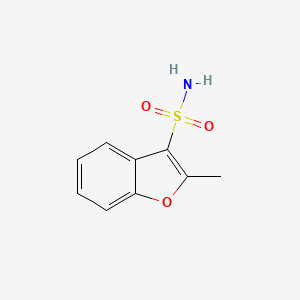
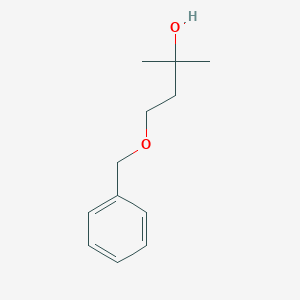
![3-[4-(Fluorosulfonyl)phenyl]prop-2-enoic acid](/img/structure/B13470779.png)
